molecular formula C12H16N2 B2607011 3-(1-Amino-3-methylbutyl)benzonitrile CAS No. 1935642-04-8

3-(1-Amino-3-methylbutyl)benzonitrile

Cat. No.: B2607011
CAS No.: 1935642-04-8
M. Wt: 188.274
InChI Key: VQAQAONIJMWWKK-UHFFFAOYSA-N
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Description

3-(1-Amino-3-methylbutyl)benzonitrile is a substituted benzonitrile derivative featuring a branched aliphatic amino group at the meta position of the benzene ring. Its structure combines the electron-withdrawing nitrile group with a sterically bulky, lipophilic aminoalkyl chain.

Properties

IUPAC Name

3-(1-amino-3-methylbutyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(2)6-12(14)11-5-3-4-10(7-11)8-13/h3-5,7,9,12H,6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAQAONIJMWWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-3-methylbutyl)benzonitrile typically involves the reaction of 3-methylbutylamine with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-3-methylbutyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzonitrile or nitrosobenzonitrile.

    Reduction: Formation of 3-(1-Amino-3-methylbutyl)benzylamine.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(1-Amino-3-methylbutyl)benzonitrile finds applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-3-methylbutyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, altering the compound’s reactivity and interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The branched 3-methylbutyl chain in the target compound increases lipophilicity compared to shorter-chain analogs like 3-(aminomethyl)benzonitrile. This may enhance blood-brain barrier penetration, making it suitable for CNS-targeted drugs.
2.4. Regulatory and Environmental Data
  • Agrochemical Metabolites (): Benzonitrile derivatives like 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile are regulated with strict residue limits (e.g., 0.04 ppm in citrus). The target compound’s environmental persistence would require similar scrutiny if used in agriculture .

Biological Activity

3-(1-Amino-3-methylbutyl)benzonitrile is an organic compound characterized by its aromatic structure, featuring a benzonitrile moiety linked to a branched alkyl amine group. This compound, with the molecular formula C_{12}H_{16}N_2 and a molecular weight of approximately 188.27 g/mol, exhibits significant biological activity due to its unique functional groups, including a nitrile (-C≡N) and an amino (-NH₂) group.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. This compound has been shown to modulate the activity of specific enzymes and receptors, influencing biochemical pathways related to inflammation, pain, and other physiological processes. Its structural features suggest potential applications in pharmacology, particularly for developing therapeutic agents.

The compound's mechanism of action is believed to involve:

  • Enzyme Inhibition : It may inhibit specific enzymes that play crucial roles in inflammatory pathways.
  • Receptor Modulation : The compound could interact with receptors involved in pain perception and inflammatory responses.
  • Biochemical Pathway Influence : By modulating these targets, it can influence various physiological processes.

Experimental Findings

Research has demonstrated that this compound interacts with several biological targets. Key findings from studies include:

  • Binding Affinity : Interaction studies indicate that this compound exhibits significant binding affinity towards certain receptors and enzymes, which is critical for its therapeutic potential.
  • Vibrational Analysis : Density Functional Theory (DFT) calculations have provided insights into the vibrational modes of the molecule, supporting experimental findings regarding its reactivity and stability.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique characteristics that may contribute to its biological activity:

Compound NameStructural FeaturesUnique Characteristics
3-Aminobenzoic acidLacks the branched alkyl side chainDifferent chemical reactivity due to absence of side chain
3-(1-Amino-2-methylbutyl)benzonitrileSimilar structure but different position of methyl groupAlters steric hindrance and electronic properties
4-(Aminomethyl)benzonitrileContains an amino group at the para positionVaries in reactivity due to different substitution pattern

The uniqueness of this compound arises from its specific branched side chain and nitrile functional group, which influence its solubility, stability, and reactivity compared to other similar compounds. This specificity makes it particularly interesting for further research in medicinal chemistry.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Activity : In vitro studies have indicated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
  • Pain Modulation : Research has shown that this compound may reduce pain responses in animal models, suggesting potential applications in pain management therapies.

Toxicology and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low predicted toxicity across various parameters, including hepatotoxicity and mutagenicity. These findings are promising for future therapeutic applications .

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